5-Hydroxyanthranilic acid

描述

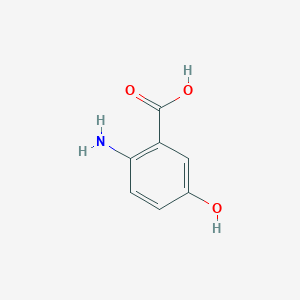

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQTSZBTIOFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192587 | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-31-0 | |

| Record name | 5-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diabeton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Proposed Synthetic Pathway for 5-Hydroxyanthranilic Acid from 3-Hydroxyanthranilic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Proposed Synthetic Strategy

The core challenge in converting 3-hydroxyanthranilic acid to 5-hydroxyanthranilic acid lies in the regioselective introduction of a functional group at the C-5 position, which can later be converted to a hydroxyl group. A direct hydroxylation is unlikely to be selective. Therefore, a more controlled, multi-step approach is proposed. The overall strategy involves:

-

Protection: The existing amino and hydroxyl functional groups of the starting material are protected to prevent interference in subsequent steps and to direct the regioselectivity of the key functionalization step.

-

Nitration: An electrophilic aromatic substitution (nitration) is performed to introduce a nitro group at the desired C-5 position.

-

Reduction: The newly introduced nitro group is selectively reduced to an amino group.

-

Diazotization and Hydrolysis: The newly formed amino group is converted into a hydroxyl group via a diazonium salt intermediate (Sandmeyer-type reaction).

-

Deprotection: The protecting groups on the original amino and hydroxyl moieties are removed to yield the final product, this compound.

Detailed Experimental Protocols

The following protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for the specific substrates in this pathway.

Step 1: Protection of 3-Hydroxyanthranilic Acid

This step involves the protection of the amino group as an acetamide (B32628) and the hydroxyl group as a methyl ether to prevent their reaction in the subsequent nitration step.

-

1a. Acetylation of the Amino Group:

-

Suspend 3-hydroxyanthranilic acid (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (B1165640) (1.1 equivalents) dropwise while stirring.

-

Heat the mixture at 50-60 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated N-acetyl-3-hydroxyanthranilic acid by filtration, wash with cold water, and dry.

-

-

1b. Methylation of the Hydroxyl Group:

-

Dissolve the N-acetyl-3-hydroxyanthranilic acid (1 equivalent) in a suitable solvent such as acetone (B3395972) or methanol.

-

Add potassium carbonate (2.5 equivalents) and dimethyl sulfate (B86663) (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Purify the resulting methyl 2-acetamido-3-methoxybenzoate by recrystallization or column chromatography.

-

Step 2: Nitration of Methyl 2-acetamido-3-methoxybenzoate

This is the key step to introduce the nitro group at the C-5 position. The directing effects of the acetamido and methoxy (B1213986) groups should favor substitution at this position.

-

Dissolve the protected anthranilate (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated methyl 2-acetamido-3-methoxy-5-nitrobenzoate by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group. A common method is catalytic hydrogenation or reduction with a metal in acidic media.

-

Dissolve the nitro compound (1 equivalent) in ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 bar) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Evaporate the solvent to obtain methyl 5-amino-2-acetamido-3-methoxybenzoate.

Step 4: Diazotization and Hydrolysis

The newly formed amino group is converted to a hydroxyl group.

-

Dissolve the amino compound (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, stir for an additional 30 minutes.

-

To hydrolyze the diazonium salt, slowly add the solution to a boiling aqueous solution of sulfuric acid.

-

Maintain the temperature for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Step 5: Deprotection

The final step is the removal of the acetamido and methyl ether protecting groups to yield this compound.

-

Reflux the crude product from the previous step in a solution of concentrated hydrobromic acid or hydrochloric acid for several hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of this compound (around pH 4-5) with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The final product can be purified by recrystallization from water.[2][3]

Quantitative Data Summary

The following table summarizes the expected (theoretical) data for each step of the synthesis. The yields are estimates based on similar reactions in the literature and will require experimental optimization.

| Step | Reaction | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1a | Acetylation | 3-Hydroxyanthranilic Acid | Acetic Anhydride, Acetic Acid | 50-60 | 1-2 | 90-95 |

| 1b | Methylation | N-acetyl-3-hydroxyanthranilic acid | Dimethyl Sulfate, K₂CO₃ | Reflux | 4-6 | 85-90 |

| 2 | Nitration | Methyl 2-acetamido-3-methoxybenzoate | HNO₃, H₂SO₄ | 0-5 | 1-2 | 70-80 |

| 3 | Reduction | Methyl 2-acetamido-3-methoxy-5-nitrobenzoate | H₂, Pd/C | 25 | 2-4 | 90-98 |

| 4 | Diazotization/Hydrolysis | Methyl 5-amino-2-acetamido-3-methoxybenzoate | NaNO₂, H₂SO₄ | 0-5 then boil | 2-3 | 50-60 |

| 5 | Deprotection | Methyl 2-acetamido-3,5-dihydroxybenzoate | HBr or HCl | Reflux | 4-8 | 75-85 |

Visualized Workflow

The following diagrams illustrate the logical flow of the proposed synthetic pathway.

Caption: Proposed multi-step synthesis of this compound.

Alternative Synthetic Approaches

It is worth noting that other synthetic strategies could be envisioned. For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a well-established method for synthesizing aromatic hydroxy acids.[4][5][6][7][8] A plausible alternative could start from 3-aminophenol (B1664112), which can be prepared from resorcinol.[9][10] Carboxylation of 3-aminophenol could potentially yield 4-amino-2-hydroxybenzoic acid or 2-amino-4-hydroxybenzoic acid, depending on the reaction conditions.[11] Further functional group manipulations would be necessary to arrive at the desired product.

Conclusion

This technical guide presents a detailed, plausible, and scientifically-grounded, though theoretical, pathway for the synthesis of this compound from 3-hydroxyanthranilic acid. The proposed multi-step synthesis involves protection, nitration, reduction, diazotization/hydrolysis, and deprotection. Each step is based on well-established organic transformations, and this guide provides the necessary framework for researchers to embark on the experimental validation and optimization of this synthetic route. The successful execution of this pathway would provide a valuable method for accessing this compound from its readily available isomer.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 394-31-0 [chemicalbook.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 8. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 9. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Hydroxyanthranilic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biosynthesis of hydroxyanthranilic acids, with a primary focus on the well-characterized kynurenine (B1673888) pathway leading to 3-hydroxyanthranilic acid. While a dedicated mainstream biosynthetic pathway for 5-hydroxyanthranilic acid is not extensively documented, this guide will first elucidate the known, specific biological routes for its formation. The core of this document will then delve into the intricate details of the 3-hydroxyanthranilic acid biosynthesis pathway, including its enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers investigating tryptophan metabolism, neuroinflammatory diseases, and drug development targeting this critical metabolic pathway.

The Elusive Biosynthesis of this compound

Direct enzymatic pathways for the biosynthesis of this compound are not as ubiquitously defined as the pathway for its 3-hydroxy isomer. However, its formation has been identified in specific microbial metabolic contexts.

Formation in Nocardia opaca

In the soil bacterium Nocardia opaca, this compound has been isolated and characterized as an intermediate in the metabolism of anthranilate. In this pathway, anthranilate is hydroxylated to form 5-hydroxyanthranilate, which is then further metabolized. This suggests the presence of a specific hydroxylase in this organism capable of acting on the 5-position of anthranilic acid.[1]

Role in Sibiromycin (B87660) Biosynthesis

The biosynthesis of the antitumor antibiotic sibiromycin by actinomycetes provides another example of C5-hydroxylation of an anthranilate derivative.[2][3][4] In this multi-step pathway, the FAD/NADH-dependent hydroxylase SibG catalyzes the hydroxylation of a tethered 3-hydroxy-4-methylanthranilic acid at the C5 position. This enzymatic step is crucial for the formation of the 3,5-dihydroxy-4-methylanthranilic acid moiety of sibiromycin. This demonstrates that enzymes capable of C5-hydroxylation of anthranilate structures exist in nature, although they appear to be part of specialized secondary metabolite pathways.

In-Depth Guide: The 3-Hydroxyanthranilic Acid Biosynthesis Pathway (Kynurenine Pathway)

The primary and most extensively studied pathway for the biosynthesis of a hydroxyanthranilic acid is the kynurenine pathway, which degrades the essential amino acid L-tryptophan to produce 3-hydroxyanthranilic acid and ultimately, NAD+. This pathway is crucial for cellular energy and its dysregulation is implicated in numerous diseases.[5][6]

The Core Pathway: From Tryptophan to 3-Hydroxyanthranilic Acid

The conversion of L-tryptophan to 3-hydroxyanthranilic acid involves a series of enzymatic reactions:

-

Tryptophan to N'-Formylkynurenine: The initial and rate-limiting step is the oxidative cleavage of the indole (B1671886) ring of L-tryptophan. This is catalyzed by either Tryptophan 2,3-dioxygenase (TDO) , primarily in the liver, or Indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues and immune cells.[7]

-

N'-Formylkynurenine to L-Kynurenine: The resulting N'-formylkynurenine is rapidly hydrolyzed to L-kynurenine by kynurenine formamidase .

-

L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine is a critical branch point. To proceed towards 3-hydroxyanthranilic acid, it is hydroxylated by Kynurenine 3-monooxygenase (KMO) , an FAD-dependent enzyme, to form 3-hydroxykynurenine.[8][9]

-

3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid: Finally, kynureninase , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the hydrolytic cleavage of 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid and L-alanine.[5][10]

Downstream Metabolism of 3-Hydroxyanthranilic Acid

3-Hydroxyanthranilic acid is a precursor to quinolinic acid, a key intermediate in the de novo synthesis of NAD+. This conversion is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) .[11][12][13][14] Quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase.

Regulation of the Pathway

The kynurenine pathway is tightly regulated, particularly by the immune system. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO1 expression.[15][16][17][18][19] This upregulation shunts tryptophan metabolism down the kynurenine pathway. Cytokines can also influence the expression of other pathway enzymes, including KMO, thereby modulating the production of downstream metabolites.[7]

Quantitative Data

The concentrations of kynurenine pathway metabolites can vary significantly depending on the biological matrix and physiological state. The table below summarizes representative quantitative data.

| Metabolite | Biological Matrix | Concentration Range | Reference |

| Tryptophan | Human Plasma | 48.8 - 25,000 ng/mL | [16] |

| L-Kynurenine | Human Plasma | 1.2 - 5,000 ng/mL | [16] |

| 3-Hydroxykynurenine | Human Plasma | 0.98 - 250 ng/mL | [16] |

| 3-Hydroxyanthranilic Acid | Human Plasma | 1.2 - 5,000 ng/mL | [16] |

| Kynurenic Acid | Human Plasma | 0.98 - 500 ng/mL | [16] |

Table 1: Representative Concentrations of Kynurenine Pathway Metabolites in Human Plasma

Enzyme kinetic parameters provide insight into the efficiency of the catalytic reactions in this pathway.

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 7 µM | Not Reported | Human (recombinant) | [20] |

| Kynurenine 3-Monooxygenase (KMO) | NADPH | 0.13 µM | Not Reported | Human (recombinant) | [20] |

| Kynureninase (P. fluorescens) | L-Kynurenine | pH-dependent | pH-dependent | Pseudomonas fluorescens | [10] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the Kynurenine Pathway *Note: Vmax and Km values are often dependent on assay conditions and may vary between studies.

Experimental Protocols

Quantification of Kynurenine Pathway Metabolites by HPLC-MS/MS

This method allows for the simultaneous quantification of tryptophan and its metabolites.

Sample Preparation (Human Plasma): [16]

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 400 µL of methanol.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis: [16]

-

Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 25% to 100% Mobile Phase B over 4 minutes, followed by re-equilibration.

-

Detection: Tandem mass spectrometry in positive multiple reaction monitoring (MRM) mode.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This assay measures the production of 3-hydroxykynurenine (3-HK).[4][21]

-

Reagents:

-

KMO buffer (100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5).

-

Assay cocktail (1 mM NADPH, 3 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase, 100 µM L-kynurenine).

-

6% Perchloric acid.

-

-

Procedure:

-

Prepare cell or tissue homogenates in KMO buffer.

-

Incubate 80 µL of the homogenate with 100 µL of the assay cocktail in a final volume of 200 µL at 37°C for 2 hours.

-

Stop the reaction by adding 25 µL of 6% perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

Analyze the supernatant for 3-HK content using HPLC with electrochemical or fluorescence detection.

-

Kynureninase (KYNU) Inhibitor Screening Assay

Commercial kits are available for screening kynureninase inhibitors. The general principle involves measuring the fluorescence of the reaction product, anthranilic acid or 3-hydroxyanthranilic acid.

-

General Principle:

-

The inhibitor and kynureninase enzyme are mixed in a microplate well.

-

The reaction is initiated by adding the substrate (e.g., L-kynurenine or 3-hydroxy-DL-kynurenine).

-

After incubation at room temperature, the fluorescence of the product is measured (e.g., Ex. 315 nm, Em. 415 nm for 3-hydroxyanthranilic acid).

-

A decrease in fluorescence compared to the control (no inhibitor) indicates enzyme inhibition.

-

3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) Activity Assay

HAAO activity can be assessed using commercially available ELISA kits or by spectrophotometric methods.[22]

-

ELISA-based Method (General Principle): [22]

-

Standards and samples are added to microplate wells pre-coated with an anti-HAAO antibody.

-

A biotin-conjugated detection antibody specific for HAAO is added.

-

Streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).

-

The color development is proportional to the amount of HAAO and is measured at 450 nm.

-

-

Spectrophotometric Method: [22]

-

Prepare a reaction mixture containing 3-hydroxyanthranilic acid in a suitable buffer.

-

Initiate the reaction by adding the HAAO enzyme source.

-

Monitor the decrease in absorbance of 3-hydroxyanthranilic acid or the formation of the product at their respective maximum absorbance wavelengths.

-

Conclusion

The biosynthesis of 3-hydroxyanthranilic acid via the kynurenine pathway is a central route in tryptophan metabolism with significant implications for cellular energy and immune regulation. While the direct biosynthesis of this compound is less understood and appears confined to specific microbial pathways, the study of both isomers provides valuable insights into the diverse metabolic fates of tryptophan. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this complex and therapeutically relevant area of biochemistry.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Structure and mechanism of kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HAAO Enzyme, 3-Hydroxyanthranilate 3,4-Dioxygenase - Syd Labs [sydlabs.com]

- 12. HAAO - Wikipedia [en.wikipedia.org]

- 13. uniprot.org [uniprot.org]

- 14. Human 3-hydroxyanthranilate 3,4-dioxygenase () dynamics and reaction, a multilevel computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IDO and Kynurenine Metabolites in Peripheral and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 19. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas | MDPI [mdpi.com]

- 22. Human HAAO(3-hydroxyanthranilate 3,4-dioxygenase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

enzymatic conversion to 5-hydroxyanthranilic acid

An In-depth Technical Guide to the Enzymatic Conversion of 3-Hydroxyanthranilic Acid to 5-Hydroxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-HAA) is a metabolite of tryptophan, belonging to the kynurenine (B1673888) pathway. While its precursor, 3-hydroxyanthranilic acid (3-HAA), is a well-studied intermediate in this pathway, the direct enzymatic synthesis of 5-HAA is not extensively documented. This technical guide provides a comprehensive overview of a putative enzymatic approach for the conversion of 3-HAA to 5-HAA. The proposed methodology is based on the characterization of homologous enzymes and established biochemical techniques. This document is intended to serve as a foundational resource for researchers seeking to develop a biocatalytic process for the production of this compound.

Proposed Enzymatic Conversion Pathway

The direct conversion of 3-hydroxyanthranilic acid to this compound involves a regiospecific hydroxylation at the C5 position of the aromatic ring. While a dedicated "3-hydroxyanthranilate 5-hydroxylase" has not been formally characterized, evidence from related biosynthetic pathways suggests that a FAD/NADH-dependent monooxygenase could catalyze this transformation. A prime candidate for this reaction is the enzyme SibG , which is involved in the biosynthesis of the antitumor antibiotic sibiromycin. SibG has been shown to hydroxylate 3-hydroxy-4-methylanthranilic acid at the C5 position.[1] Given the structural similarity, it is plausible that SibG or a similar promiscuous hydroxylase could accept 3-hydroxyanthranilic acid as a substrate.

The proposed reaction is as follows:

Metabolic Context: The Kynurenine Pathway

Both 3-hydroxyanthranilic acid and this compound are metabolites within the kynurenine pathway, the primary route for tryptophan catabolism. Understanding this pathway is crucial for developing strategies for the targeted enzymatic synthesis of 5-HAA, as other enzymes in the pathway may compete for the substrate (3-HAA).[2][3][4]

Data Presentation

While specific quantitative data for the enzymatic conversion of 3-HAA to 5-HAA is not yet available in the literature, the following tables provide a template for the characterization of a candidate hydroxylase.

Table 1: Hypothetical Kinetic Parameters for a Putative 3-Hydroxyanthranilate 5-Hydroxylase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| 3-Hydroxyanthranilic Acid | 50 | 0.5 | 1.0 x 10⁴ |

| Anthranilic Acid | >1000 | <0.01 | - |

| 3-Methoxy-anthranilic Acid | >1000 | <0.01 | - |

Table 2: Example of Data from a Substrate Specificity Screen

| Substrate | Relative Activity (%) |

| 3-Hydroxyanthranilic Acid | 100 |

| 3-Hydroxy-4-methylanthranilic Acid | 120 |

| Anthranilic Acid | <1 |

| 4-Hydroxyanthranilic Acid | 5 |

| 3,4-Dihydroxyanthranilic Acid | <1 |

Experimental Protocols

The following protocols provide a general framework for the heterologous expression, purification, and in vitro characterization of a candidate FAD/NADH-dependent hydroxylase for the synthesis of this compound.

Experimental Workflow

Protocol 1: Heterologous Expression and Purification of a Candidate Hydroxylase

-

Gene Synthesis and Cloning:

-

The amino acid sequence of the candidate hydroxylase (e.g., SibG) is codon-optimized for expression in Escherichia coli.

-

The synthesized gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

-

Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

-

The starter culture is used to inoculate a larger volume of Terrific Broth.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with wash buffer (lysis buffer with 20 mM imidazole).

-

The His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

The eluted fractions are analyzed by SDS-PAGE.

-

Fractions containing the purified protein are pooled and further purified by size-exclusion chromatography to remove aggregates and other impurities.

-

The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

-

Protocol 2: In Vitro Enzymatic Assay for 5-Hydroxylation

-

Reaction Mixture Preparation:

-

A typical reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM 3-hydroxyanthranilic acid (substrate)

-

1 mM NAD(P)H (cofactor)

-

10 µM FAD

-

1-10 µM purified hydroxylase

-

-

The reaction is initiated by the addition of the enzyme.

-

-

Reaction Incubation:

-

The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for a defined period (e.g., 1 hour).

-

-

Reaction Quenching:

-

The reaction is stopped by the addition of an equal volume of ice-cold methanol (B129727) or by the addition of an acid (e.g., 10% trichloroacetic acid).

-

The quenched reaction mixture is centrifuged to precipitate the enzyme.

-

Protocol 3: HPLC Analysis of Reaction Products

-

Sample Preparation:

-

The supernatant from the quenched reaction is filtered through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength determined by the absorbance maxima of 3-HAA and 5-HAA (e.g., 298 nm). A fluorescence detector can also be used for enhanced sensitivity.

-

-

Quantification:

-

The concentrations of 3-HAA and 5-HAA are determined by comparing the peak areas to a standard curve generated with authentic standards.

-

Conclusion

This technical guide outlines a proposed strategy for the enzymatic synthesis of this compound from 3-hydroxyanthranilic acid. While a dedicated enzyme for this specific transformation has yet to be fully characterized, the use of a promiscuous FAD/NADH-dependent hydroxylase, such as SibG, presents a promising avenue for investigation. The provided experimental protocols offer a robust framework for the expression, purification, and characterization of a suitable biocatalyst. Further research, including enzyme screening and protein engineering, will be crucial for developing an efficient and scalable enzymatic process for the production of this compound, a compound of interest for various applications in the life sciences and drug development.

References

- 1. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxyanthranilic Acid: A Metabolic Derivative of 3-Hydroxyanthranilic Acid in the Kynurenine Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxyanthranilic acid (5-HAA) as a metabolite of 3-hydroxyanthranilic acid (3-HAA), a key intermediate in the tryptophan-kynurenine pathway. While considered a minor metabolic route, the formation of 5-HAA and its subsequent biological activities are of growing interest in the fields of neurobiology, immunology, and drug development due to its potential neurotoxic effects. This document details the current understanding of the metabolic conversion, presents available quantitative data, outlines experimental protocols for its study, and visualizes the associated signaling pathways.

Introduction

The kynurenine (B1673888) pathway is the primary route for tryptophan metabolism in mammals, producing a range of bioactive molecules that are implicated in numerous physiological and pathological processes. 3-Hydroxyanthranilic acid is a central intermediate in this pathway, positioned at a critical juncture leading to the synthesis of quinolinic acid, a precursor for NAD+, or to the formation of other metabolites. Among these is this compound, a hydroxylated derivative of 3-HAA. Although less studied than other kynurenine pathway metabolites, 5-HAA has been shown to exhibit significant biological activity, including neurotoxicity.[1] This guide aims to consolidate the existing knowledge on the metabolic relationship between 3-HAA and 5-HAA, providing a valuable resource for researchers investigating the kynurenine pathway in health and disease.

The Metabolic Conversion of 3-HAA to 5-HAA

The direct enzymatic conversion of 3-hydroxyanthranilic acid to this compound in mammalian systems is not well characterized, and a specific enzyme for this reaction has not been definitively identified. It is hypothesized that this hydroxylation reaction may be catalyzed by a non-specific enzyme system, such as a member of the cytochrome P450 (CYP) superfamily.[2][3][4][5][6] These enzymes are known to be involved in the metabolism of a wide range of xenobiotics and endogenous compounds, including the hydroxylation of aromatic rings.

In contrast to the ambiguity in mammals, the formation of 5-hydroxyanthranilate has been observed as an intermediate in the metabolism of anthranilic acid by the microorganism Nocardia opaca, indicating that specific enzymatic pathways for this transformation exist in nature.[7]

Quantitative Data

Quantitative data on the in vivo or in vitro conversion rates of 3-HAA to 5-HAA in mammalian systems is currently scarce in the scientific literature. This is likely due to its status as a minor metabolic pathway. The table below summarizes the concentrations of 3-HAA and other kynurenine pathway metabolites that have been measured in various biological samples, providing a context for the expected physiological levels.

| Metabolite | Biological Matrix | Concentration Range | Reference |

| 3-Hydroxyanthranilic acid | Human Plasma | 1.2–5000 ng/mL | [8] |

| 3-Hydroxyanthranilic acid | Human Serum | 25.4 ng/mL (median) | [8] |

| 3-Hydroxyanthranilic acid | Mouse Brain | Not specified | [9] |

| 3-Hydroxyanthranilic acid | Cell Culture Medium | 9.60-19.50 nmol/L (LOQ) | [9] |

| This compound | Not specified | Not available |

LOQ: Limit of Quantification

Downstream Signaling Pathways

Both 3-HAA and its metabolite 5-HAA are biologically active and can modulate distinct intracellular signaling pathways.

Signaling Pathway of 3-Hydroxyanthranilic Acid

3-Hydroxyanthranilic acid has been shown to exert anti-inflammatory and cytoprotective effects, in part through the induction of heme oxygenase-1 (HO-1), a key antioxidant enzyme.[10] It has also been demonstrated to reduce the expression and nuclear translocation of sterol regulatory element-binding protein 2 (SREBP-2) and inhibit inflammasome activation.[11]

Signaling Pathway of this compound

This compound has been identified as a neurotoxic metabolite.[1] Studies have shown that its neurotoxicity is associated with the generation of oxidative stress and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to neuronal cell death.[1][12]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 3-HAA and other kynurenine pathway metabolites, as well as a general protocol for assessing neurotoxicity.

Quantification of 3-HAA and 5-HAA by LC-MS/MS

This protocol is adapted from established methods for the analysis of kynurenine pathway metabolites in biological samples.[8][13][14]

4.1.1. Sample Preparation (Plasma/Serum)

-

Thaw plasma or serum samples on ice.

-

To 100 µL of sample, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 3-HAA).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

3-HAA: Q1 154.0 -> Q3 136.0

-

5-HAA: Q1 170.0 -> Q3 152.0 (Note: The exact transition for 5-HAA should be optimized by direct infusion of a standard).

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte and internal standard.

Assessment of Neurotoxicity in Cultured Neurons

This protocol provides a general framework for evaluating the neurotoxic effects of 5-HAA, based on methods described in the literature.[1][12]

4.2.1. Cell Culture

-

Culture primary neurons (e.g., cerebellar granule neurons or cortical neurons) or a neuronal cell line (e.g., SH-SY5Y) under standard conditions.

-

Plate cells in 96-well plates at an appropriate density for viability assays.

4.2.2. Treatment

-

Prepare stock solutions of 3-HAA and 5-HAA in a suitable solvent (e.g., DMSO or culture medium).

-

Dilute the stock solutions in culture medium to the desired final concentrations.

-

Replace the culture medium of the neurons with the medium containing the test compounds. Include a vehicle control.

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours).

4.2.3. Viability Assay (e.g., MTT Assay)

-

At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.2.4. Western Blot for p38 Activation

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against phospho-p38 MAPK.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is an emerging metabolite of interest within the kynurenine pathway. While its formation from 3-hydroxyanthranilic acid is considered a minor metabolic event in mammals, its potent neurotoxic activity warrants further investigation. The lack of a specifically identified enzyme for this conversion highlights a significant gap in our understanding of kynurenine metabolism. Future research should focus on identifying the enzymatic machinery responsible for the hydroxylation of 3-HAA and on accurately quantifying the flux through this pathway in various physiological and pathological conditions. A deeper understanding of the regulation of 5-HAA formation and its downstream effects could provide novel therapeutic targets for neurological and inflammatory diseases.

References

- 1. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 4. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 enzyme mediated herbal drug interactions (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jasem.com.tr [jasem.com.tr]

- 14. tandfonline.com [tandfonline.com]

The Discovery and History of 5-Hydroxyanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyanthranilic acid, a metabolite of the essential amino acid tryptophan, has garnered significant scientific interest due to its intricate role in the kynurenine (B1673888) pathway and its implications in neurodegenerative processes and inflammatory responses. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to this compound. It details its physicochemical properties, synthesis, and biological significance, with a focus on its neurotoxic effects. This document also includes detailed experimental protocols and visual representations of relevant biochemical pathways and experimental workflows to facilitate further research in this area.

Introduction: The Emergence of a Key Metabolite

The story of this compound is intrinsically linked to the broader exploration of tryptophan metabolism, a field that began to unfold in the early 20th century. Following the identification of tryptophan as an essential amino acid by Frederick Hopkins in 1901, the intricate pathways of its degradation began to be unraveled. The kynurenine pathway, which accounts for the majority of tryptophan catabolism, was a central focus of this research.[1] While early studies identified key metabolites like kynurenic acid in the 1850s and kynurenine in the 1930s, the discovery of hydroxylated derivatives of anthranilic acid came later as analytical techniques became more sophisticated.[1][2]

The formal identification and characterization of this compound as a metabolite of 3-hydroxyanthranilic acid marked a significant step in understanding the finer details of the kynurenine pathway. Although a precise date for its initial discovery is not prominently documented, its existence was confirmed through metabolic studies investigating the downstream products of tryptophan breakdown.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application in research.

| Property | Value | Reference |

| IUPAC Name | 2-amino-5-hydroxybenzoic acid | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 394-31-0 | |

| Appearance | White to grey-brown crystalline powder | [3] |

| Melting Point | 247 °C (decomposes) | [3] |

| Solubility | Insoluble in water; slightly soluble in DMSO and hot methanol (B129727). |

Synthesis and Isolation

The availability of pure this compound is crucial for experimental studies. Several methods for its synthesis and isolation have been developed over the years.

Chemical Synthesis

A common synthetic route to this compound involves the following key steps:

Synthesis of 5-Hydroxy-2-nitrobenzoic Acid:

This intermediate can be prepared from 5-chloro-2-nitrobenzoic acid.

-

Reaction: 5-chloro-2-nitrobenzoic acid is treated with powdered potassium hydroxide (B78521) in dimethyl sulfoxide, followed by the addition of anhydrous alcohol.[4]

-

Procedure:

-

Dissolve 5-chloro-2-nitrobenzoic acid (100 g) in 800 ml of dimethyl sulfoxide.[4]

-

With cooling, add 112 g of powdered potassium hydroxide.[4]

-

Add 170 ml of anhydrous alcohol and stir the mixture for 2 hours at 25°C.[4]

-

Let the mixture stand overnight.[4]

-

Maintain the mixture at 28°C for approximately 8 hours, then cool to 0°C overnight.[4]

-

Warm to room temperature and add 3.5 liters of water.[4]

-

Acidify the mixture with hydrochloric acid, add 1 kg of sodium chloride, and extract with ethyl acetate (B1210297).[4]

-

Wash the ethyl acetate extract with water and dry.[4]

-

Add a solution of 50 g of potassium bicarbonate in 500 ml of water, dilute to 2 liters, and remove the ethyl acetate with a stream of nitrogen.[4]

-

Acidify the resulting solution and filter to obtain the product.[4]

-

Reduction of 5-Hydroxy-2-nitrobenzoic Acid:

The nitro group of 5-hydroxy-2-nitrobenzoic acid is then reduced to an amino group to yield this compound. This can be achieved using various reducing agents, such as iron powder in an acidic medium.

Isolation from Biological Samples

Historically, the isolation of metabolites like this compound from biological matrices was a challenging task. Modern analytical techniques, particularly high-performance liquid chromatography (HPLC), have revolutionized this process.

Typical HPLC Protocol for Kynurenine Pathway Metabolites:

This protocol can be adapted for the specific detection of this compound.

-

Sample Preparation:

-

Collect plasma or tissue samples.

-

Deproteinize the sample by adding a precipitating agent like perchloric acid or trichloroacetic acid.

-

Centrifuge to pellet the precipitated proteins.

-

Filter the supernatant before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH and gradient can be optimized for the separation of the target analytes.[5]

-

Detection: Fluorimetric detection is highly sensitive for many kynurenine pathway metabolites. For 3-hydroxyanthranilic acid, excitation at 316 nm and emission at 420 nm has been used.[5] UV detection is also a viable option.

-

Biological Significance and History of Research

The primary biological significance of this compound lies in its position within the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway

The kynurenine pathway is the main route for tryptophan degradation in the body.[6] It leads to the production of several biologically active molecules, including the neurotoxin quinolinic acid and the precursor for NAD+ synthesis.[6][7]

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Neurotoxicity and Oxidative Stress

While much of the focus on neurotoxicity within the kynurenine pathway has been on quinolinic acid and 3-hydroxykynurenine, studies have shown that this compound also possesses neurotoxic properties.[8] Research has demonstrated that this compound can induce cell death in cultured cerebellar granule neurons.[8] This toxicity is associated with the generation of oxidative stress.[8]

The proposed mechanism for this neurotoxicity involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8]

Caption: Signaling Pathway of 5-HAA-Induced Neurotoxicity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound.

Neuronal Cell Culture and Neurotoxicity Assay

This protocol outlines the general steps for assessing the neurotoxic effects of this compound on primary neuronal cultures.

Materials:

-

Primary cerebellar granule neurons (or other neuronal cell line)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and glutamine)

-

Poly-D-lysine coated culture plates

-

This compound stock solution

-

Cell viability assay kit (e.g., MTT, AlamarBlue, or LDH assay)

-

Catalase (for mechanistic studies)

Procedure:

-

Cell Plating:

-

Thaw and plate primary neurons on poly-D-lysine coated plates at a desired density.

-

Culture the cells in a humidified incubator at 37°C and 5% CO₂ for several days to allow for maturation and network formation.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cultured neurons and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

-

For mechanistic studies, co-treat cells with this compound and catalase.

-

Incubate the cells for the desired exposure time (e.g., 24, 48 hours).

-

-

Viability Assessment:

-

Following treatment, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot for p38 MAPK Activation

This protocol is for detecting the phosphorylation of p38 MAPK as an indicator of its activation.

Materials:

-

Cultured neurons treated as described above

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (anti-phospho-p38 and anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse the treated cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.

-

Logical Workflow for Investigation

The investigation of a compound like this compound follows a logical progression from initial characterization to detailed mechanistic studies.

Caption: Logical Workflow for Investigating this compound.

Conclusion

The discovery and subsequent investigation of this compound have provided valuable insights into the complexities of tryptophan metabolism and its impact on neuronal health. From its initial identification as a minor metabolite to the current understanding of its role in inducing oxidative stress and neuronal death, the journey of this compound research highlights the importance of detailed metabolic profiling. The experimental protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to furthering our knowledge of this intriguing molecule and its potential as a therapeutic target in neurodegenerative and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Kynurenine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. 2-氨基-5-羟基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 7. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Provenance of 5-Hydroxyanthranilic Acid: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide explores the natural sources, biosynthesis, and analytical methodologies for 5-hydroxyanthranilic acid. This document provides a comprehensive overview of the microbial production of this compound, details its biosynthetic pathway, and offers protocols for its isolation and quantification.

Introduction

This compound is a metabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway.[1][2][3] This pathway is a significant route for tryptophan catabolism in a wide range of organisms, from bacteria to mammals.[2] The interest in this compound and its derivatives stems from their potential biological activities, which are currently under investigation for various therapeutic applications. This guide focuses on the natural origins of this compound, providing a technical resource for its study and exploitation.

Natural Sources and Quantitative Data

While this compound is a metabolite in the tryptophan pathway across different life forms, specific quantitative data on its concentration in natural sources is limited in publicly available literature. However, research into microbial sources, particularly actinomycetes, has yielded quantifiable amounts of its derivatives.

One notable example is the marine-derived actinomycete, Streptomyces sp. HDa1, isolated from the gut of a sea urchin (Anthocidaris crassispina).[4] This strain has been shown to produce several new this compound-related compounds, named anthocidins. The yields of these derivatives from a 20-liter fermentation broth are detailed in the table below.

| Compound/Derivative | Natural Source | Yield | Reference |

| Anthocidin A | Streptomyces sp. HDa1 | 6.5 mg | [4] |

| Anthocidin B | Streptomyces sp. HDa1 | 5.1 mg | [4] |

| Anthocidin C | Streptomyces sp. HDa1 | 3.0 mg | [4] |

| Anthocidin D | Streptomyces sp. HDa1 | 2.0 mg | [4] |

Note: The yields provided are for the isolated derivatives from the fermentation broth, not the free this compound.

Biosynthesis of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions known as the kynurenine pathway. The key steps involve the oxidative cleavage of the indole (B1671886) ring of tryptophan, followed by a series of transformations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthocidins A–D, New this compound Related Metabolites from the Sea Urchin-Associated Actinobacterium, Streptomyces sp. HDa1 [mdpi.com]

5-Hydroxyanthranilic Acid: A Comprehensive Technical Guide on its Function in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxyanthranilic acid (5-HAA), a metabolite of the essential amino acid tryptophan, plays a multifaceted and often contradictory role in biological systems. As an intermediate in the kynurenine (B1673888) pathway, it is implicated in a range of physiological and pathological processes. This technical guide provides an in-depth analysis of 5-HAA's functions, focusing on its dual nature as a pro-oxidant neurotoxin and an anti-inflammatory agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support further research and drug development efforts targeting this intriguing molecule.

Introduction

This compound (5-HAA), also known as 2-amino-5-hydroxybenzoic acid, is a naturally occurring molecule derived from the metabolism of tryptophan.[1] It is a downstream product of the kynurenine pathway, a major route of tryptophan degradation that generates several neuroactive and immunomodulatory compounds.[2][3] The biological significance of 5-HAA lies in its diverse and context-dependent activities, which include inducing oxidative stress and neuronal cell death, as well as exhibiting anti-inflammatory and potential neuroprotective effects.[4][5] This paradoxical functionality makes 5-HAA a molecule of considerable interest in fields ranging from neurobiology to immunology and pharmacology.

Biological Functions of this compound

Role in the Kynurenine Pathway

Tryptophan is primarily metabolized through the kynurenine pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[2][6] This pathway leads to the production of several biologically active metabolites, including kynurenine, kynurenic acid, 3-hydroxykynurenine (3-HK), and quinolinic acid.[3] 5-HAA is considered a minor metabolite within this pathway, arising from 3-hydroxyanthranilic acid (3-HAA).[7]

Figure 1: Simplified overview of the Kynurenine Pathway highlighting the position of this compound.

Neurotoxic Effects via Oxidative Stress

A significant body of evidence points to the neurotoxic potential of 5-HAA. Studies on cultured cerebellar granule neurons have demonstrated that 5-HAA can induce cell death in a concentration- and time-dependent manner.[4][8] The primary mechanism underlying this toxicity is the generation of oxidative stress.[4] 5-HAA is capable of producing reactive oxygen species (ROS), leading to cellular damage. This pro-oxidant activity is supported by the finding that the neurotoxic effects of 5-HAA can be prevented by the antioxidant enzyme catalase, which specifically degrades hydrogen peroxide.[4][8]

The signaling cascade initiated by 5-HAA-induced oxidative stress involves the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4] Western blot analysis has confirmed the phosphorylation and thus activation of p38 in response to 5-HAA treatment in neuronal cells.[4] This activation of p38 MAPK contributes to a caspase-3 independent mechanism of cell death.[4][8]

Figure 2: Signaling pathway of 5-HAA-induced neurotoxicity.

Anti-inflammatory and Neuroprotective Functions

Furthermore, the related compound 3-hydroxyanthranilic acid (3-HAA) has been shown to exert anti-inflammatory and neuroprotective effects through the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[5] This suggests that 5-HAA may share similar mechanisms of action.

Quantitative Data

Quantitative data on the biological activities of this compound are crucial for understanding its potency and for designing further experiments. While specific IC50 values for 5-HAA as a 5-lipoxygenase inhibitor are not prominently reported in the literature, studies on its derivatives provide valuable insights.

| Compound | Target | Assay System | IC50 / Ki | Reference |

| Isodecyl 5-hydroxyanthranilate | 5-Lipoxygenase | In vitro | Not specified, but potent | [9] |

| Isoundecyl 5-hydroxyanthranilate | 5-Lipoxygenase | In vitro | Not specified, but potent | [9] |

| Isolauryl 5-hydroxyanthranilate | 5-Lipoxygenase | In vitro | Not specified, but potent | [9] |

Note: The cited study indicates that the naturally-occurring and chemically-synthesized ester derivatives of this compound exhibited "almost equal levels of 5-lipoxygenase inhibitory activities in vitro," but does not provide specific IC50 values.

Experimental Protocols

Synthesis of this compound

A detailed, readily available protocol for the laboratory synthesis of this compound is not explicitly provided in the reviewed literature. However, general methods for the synthesis of anthranilic acid derivatives can be adapted. One common approach involves the Hofmann rearrangement of a corresponding phthalimide (B116566) derivative.

Figure 3: General workflow for the synthesis of anthranilic acid derivatives.

5-Lipoxygenase Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing 5-LOX inhibition and would need to be optimized for 5-HAA.

-

Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used. The enzyme is stored at -80°C and diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP) immediately before use.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the 5-HAA solution (or vehicle control).

-

Add 80 µL of the 5-LOX enzyme solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate (e.g., 100 µM final concentration).

-

Incubate for 15 minutes at 37°C.

-

-

Detection: The formation of 5-LOX products (e.g., leukotrienes) is measured. This can be done using various methods, including spectrophotometry (measuring the formation of conjugated dienes at 234 nm), or more specifically using an ELISA kit for a particular leukotriene (e.g., LTB4).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 5-HAA. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neuronal Cell Viability (MTT) Assay for Neurotoxicity

This protocol is designed to assess the cytotoxic effects of 5-HAA on neuronal cells, such as primary cerebellar granule neurons.

-

Cell Culture: Plate cerebellar granule neurons in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and culture for 24-48 hours to allow for adherence.

-

Treatment: Prepare various concentrations of 5-HAA in the cell culture medium. Replace the existing medium with the 5-HAA-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve 5-HAA).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The concentration of 5-HAA that causes a 50% reduction in cell viability (IC50) can be calculated.

Western Blot for p38 MAPK Activation

This protocol outlines the steps to detect the phosphorylation of p38 MAPK in neuronal cells treated with 5-HAA.

-

Cell Treatment and Lysis:

-

Culture neuronal cells (e.g., cerebellar granule neurons) to near confluence in 6-well plates.

-

Treat the cells with 5-HAA at various concentrations and for different time points. Include an untreated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of p38 activation is expressed as the ratio of p-p38 to total p38.

Conclusion

This compound is a metabolite with a complex and dualistic biological profile. Its capacity to induce neurotoxicity through oxidative stress and p38 MAPK activation warrants caution and further investigation, particularly in the context of neurodegenerative diseases where the kynurenine pathway is often dysregulated. Conversely, its potential as a 5-lipoxygenase inhibitor and its association with anti-inflammatory pathways highlight its therapeutic potential. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate further research into the precise mechanisms of 5-HAA action and to aid in the development of novel therapeutic strategies that target this intriguing molecule. Future research should focus on obtaining precise quantitative data for its enzyme inhibitory activities and on elucidating the specific cellular contexts that dictate its pro-oxidant versus anti-inflammatory functions.

References

- 1. This compound | 394-31-0 | Benchchem [benchchem.com]

- 2. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-hydroxybenzoic acid for synthesis | 89-57-6 [sigmaaldrich.com]

- 4. This compound derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dot | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-hydroxybenzoic acid (394-31-0) at Nordmann - nordmann.global [nordmann.global]

- 8. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]

- 9. Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blotting for Neuronal Proteins [protocols.io]

Spectroscopic Profile of 5-Hydroxyanthranilic Acid: A Technical Guide

Introduction: 5-Hydroxyanthranilic acid (5-HAA), a metabolite of the amino acid tryptophan, is a compound of interest in various fields of biochemical and pharmaceutical research. Its chemical structure, featuring a benzene (B151609) ring substituted with carboxylic acid, amine, and hydroxyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the molecular structure of 5-HAA. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound. Solvent: DMSO-d₆

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-3 | 6.86 | d | 8.7 |

| H-4 | 6.64 | dd | 8.7, 2.9 |

| H-6 | 7.11 | d | 2.9 |

| -OH | 9.57 | br s | - |

| -NH₂ | 6.03 | br s | - |

| -COOH | 11.42 | br s | - |

Data sourced from Castelaro et al.

Table 2: ¹³C NMR Spectroscopic Data for this compound.[1] Solvent: DMSO-d₆

| Carbon Atom | Chemical Shift (δ) [ppm] |

|---|---|

| C-1 | 110.0 |

| C-2 | 144.8 |

| C-3 | 117.1 |

| C-4 | 114.0 |

| C-5 | 146.6 |

| C-6 | 115.3 |

| -COOH | 169.4 |

Data sourced from Castelaro et al.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The data presented here are typical absorption bands for 5-HAA.

Table 3: FT-IR Spectroscopic Data for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH & Carboxylic Acid -OH |

| 3400 - 3300 | Medium | N-H Stretch | Aromatic Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1700 - 1650 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Medium | C-O Stretch | Phenol / Carboxylic Acid |

| 900 - 675 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Despite a comprehensive search of available literature and spectral databases, specific experimental data for the UV-Vis absorption maxima (λmax) of this compound could not be definitively obtained. For aromatic compounds of this nature, absorption is expected in the UV region, typically between 200-400 nm, arising from π → π* electronic transitions within the benzene ring and associated chromophores.[2] However, without experimental verification, specific λmax values cannot be reported here.

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm) as a secondary reference.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet press die.